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Compound of Interest

Compound Name: Aplindore

Cat. No.: B1215845 Get Quote

Aplindore fumarate salt, designated as DAB-452, is a potent and selective partial agonist of

the dopamine D2 receptor.[1] This technical guide provides an in-depth overview of the core

properties of Aplindore fumarate salt, designed for researchers, scientists, and drug

development professionals. The information presented herein encompasses its

physicochemical characteristics, receptor binding and functional activity profiles, detailed

experimental protocols, and relevant signaling pathways and preclinical workflows.

Physicochemical Properties
The fumarate salt form of Aplindore is utilized to enhance its pharmaceutical properties. While

comprehensive experimental data on the salt's specific properties are not extensively

published, predicted values and data from analogous fumarate salts provide valuable insights.
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Property Value Source

Molecular Formula C22H22N2O7 [2]

Molecular Weight 426.42 g/mol [2]

Predicted Water Solubility 0.139 mg/mL

Predicted logP 1.72

Predicted pKa (Strongest

Acidic)
12.39

Predicted pKa (Strongest

Basic)
8.69

Solubility in DMSO 50 mg/mL (117.26 mM) [3]

Storage Temperature -20°C [2]

Receptor Binding Affinity and Selectivity
Aplindore demonstrates high affinity and selectivity for the dopamine D2 and D3 receptors. Its

binding profile has been characterized through competitive binding studies, typically utilizing

[3H]-spiperone as the radioligand.

Receptor Binding Affinity (Ki)

Dopamine D2 High Affinity (pKi = 9.1)

Dopamine D3 High Affinity

Dopamine D4 Low Affinity

Serotonin (5-HT)1A Low Affinity

Serotonin (5-HT)2 Low Affinity

Alpha-1 Adrenergic Low Affinity

Functional Activity
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Aplindore acts as a partial agonist at the dopamine D2 receptor, with potency and intrinsic

activity reported to be lower than dopamine but higher than aripiprazole. Its functional activity

has been assessed through various in vitro assays.

Assay Potency (EC50) Efficacy (Emax)

[35S]GTPγS Binding Data not available Partial Agonist

ERK Phosphorylation Data not available Partial Agonist

Intracellular Calcium Flux Data not available Partial Agonist

Signaling Pathway
As a D2 receptor agonist, Aplindore modulates downstream signaling cascades primarily

through the Gαi/o protein. This interaction leads to the inhibition of adenylyl cyclase and

subsequent activation of the ERK/MAPK pathway.
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Aplindore's D2 Receptor Signaling Cascade

Experimental Protocols
[3H]-Spiperone Competition Binding Assay
This assay is employed to determine the binding affinity of Aplindore to dopamine receptors.

Methodology:
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Membrane Preparation: Membranes from cells stably expressing the dopamine receptor of

interest (e.g., D2, D3, D4) are prepared.

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains

the cell membranes, [3H]-spiperone (a radiolabeled antagonist), and varying concentrations

of the unlabeled competitor drug (Aplindore).

Incubation: The plates are incubated to allow the binding to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters, representing the amount of bound

[3H]-spiperone, is measured by liquid scintillation counting.

Data Analysis: The concentration of Aplindore that inhibits 50% of the specific binding of

[3H]-spiperone (IC50) is determined. The binding affinity (Ki) is then calculated using the

Cheng-Prusoff equation.

[35S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation by

Aplindore.

Methodology:

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the

D2 receptor are used.

Assay Components: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP

analog) and varying concentrations of Aplindore.

Stimulation: Agonist binding to the D2 receptor promotes the exchange of GDP for GTP on

the Gα subunit, leading to the binding of [35S]GTPγS.

Termination and Separation: The reaction is terminated, and the bound [35S]GTPγS is

separated from the unbound nucleotide, typically by filtration.
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Detection: The amount of [35S]GTPγS incorporated is quantified by scintillation counting.

Analysis: The data are analyzed to determine the potency (EC50) and efficacy (Emax) of

Aplindore in stimulating G-protein activation.

ERK Phosphorylation Assay
This assay assesses a downstream signaling event of D2 receptor activation.

Methodology:

Cell Culture: Cells expressing the D2 receptor are cultured in multi-well plates.

Compound Treatment: Cells are treated with different concentrations of Aplindore for a

specified time.

Cell Lysis: The cells are lysed to release the intracellular proteins.

Detection of Phospho-ERK: The level of phosphorylated ERK (p-ERK) is measured using

techniques such as Western blotting or cell-based immunoassays (e.g., In-Cell Western).

These methods utilize antibodies specific for the phosphorylated form of ERK.

Normalization: The p-ERK levels are typically normalized to the total ERK levels to account

for variations in cell number.

Data Analysis: The results are used to generate dose-response curves and determine the

EC50 and Emax for Aplindore-induced ERK phosphorylation.

Preclinical Development Workflow
The preclinical evaluation of a dopamine agonist like Aplindore for conditions such as

Parkinson's disease typically follows a structured workflow, progressing from in vitro

characterization to in vivo efficacy studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1215845?utm_src=pdf-body
https://www.benchchem.com/product/b1215845?utm_src=pdf-body
https://www.benchchem.com/product/b1215845?utm_src=pdf-body
https://www.benchchem.com/product/b1215845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Characterization

In Vivo Evaluation
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Preclinical Workflow for a Dopamine Agonist

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1215845?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In vivo studies often utilize models such as the unilateral 6-hydroxydopamine (6-OHDA)-

lesioned rat model of Parkinson's disease. In this model, the neurotoxin 6-OHDA is injected into

one side of the brain to destroy dopaminergic neurons, mimicking the pathology of Parkinson's

disease. The efficacy of compounds like Aplindore can then be assessed by observing the

reversal of motor deficits, such as by measuring contralateral turning behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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